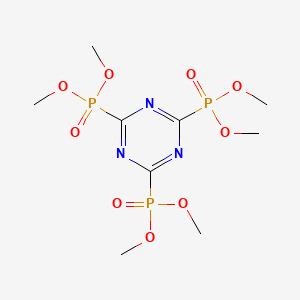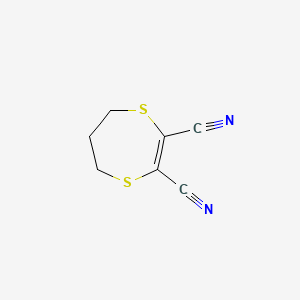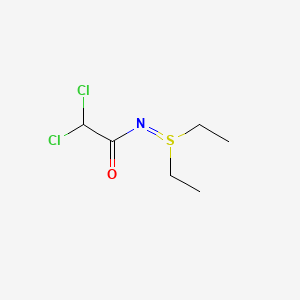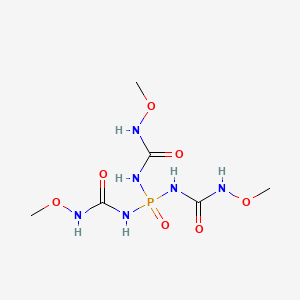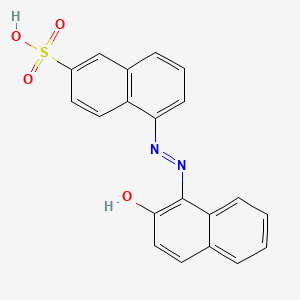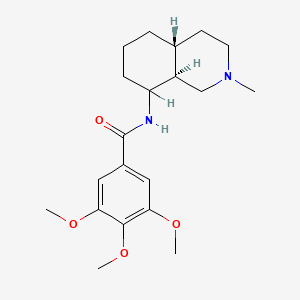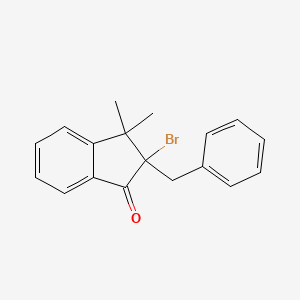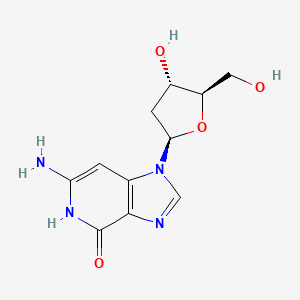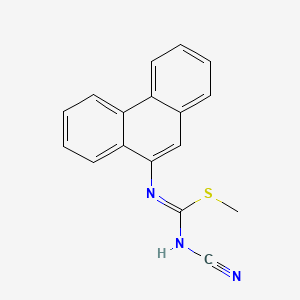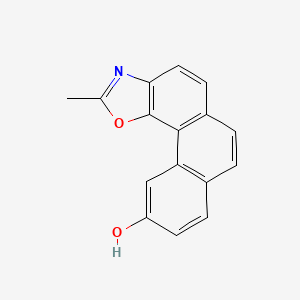
2-Methylphenanthro(3,4-d)oxazol-10-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenanthro(3,4-d)oxazol-10-ol is an organic compound with the molecular formula C16H11NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxazole ring fused to the phenanthrene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenanthro(3,4-d)oxazol-10-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenanthrene-3,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-Methylphenanthro(3,4-d)oxazol-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
科学的研究の応用
2-Methylphenanthro(3,4-d)oxazol-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of materials with unique optical and electronic properties, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 2-Methylphenanthro(3,4-d)oxazol-10-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
Phenanthro(3,4-d)oxazol-10-ol: Lacks the methyl group at the 2-position.
2-Methylphenanthro(3,4-d)thiazol-10-ol: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-Methylphenanthro(3,4-d)imidazol-10-ol: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-Methylphenanthro(3,4-d)oxazol-10-ol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties. The oxazole ring also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
98033-24-0 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC名 |
2-methylnaphtho[2,1-g][1,3]benzoxazol-10-ol |
InChI |
InChI=1S/C16H11NO2/c1-9-17-14-7-5-11-3-2-10-4-6-12(18)8-13(10)15(11)16(14)19-9/h2-8,18H,1H3 |
InChIキー |
HFAXTAZPUOOQTA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)C3=C(C=CC4=C3C=C(C=C4)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



